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Compound of Interest

Compound Name: Lopinavir/Ritonavir

Cat. No.: B1246207 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive protocol for assessing the chemical

stability of Lopinavir (LPV) and Ritonavir (RTV) in a solution formulation. Lopinavir is an

antiretroviral protease inhibitor, while Ritonavir acts as a pharmacokinetic enhancer.[1]

Ensuring the stability of this combination in solution is critical for maintaining its therapeutic

efficacy and safety. This protocol outlines the necessary procedures for conducting forced

degradation studies and a formal stability study, employing High-Performance Liquid

Chromatography (HPLC) as the primary analytical technique.

Analytical Methodology: Stability-Indicating HPLC
Method
A validated, stability-indicating HPLC method is crucial for separating and quantifying LPV and

RTV from their potential degradation products. Several methods have been reported in the

literature; a common approach is detailed below.[1][2][3][4]

1.1. Chromatographic Conditions
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Parameter Recommended Conditions

Column
C18 reverse-phase column (e.g., Agilent TC

C18 (2) 250 mm x 4.6 mm, 5 µm)[2]

Mobile Phase
Acetonitrile and 0.05 M phosphoric acid (55:45,

v/v)[2]

Flow Rate 1.2 mL/min[2]

Detection UV at 240 nm[2]

Injection Volume 10 µL

Column Temperature Ambient

1.2. Standard and Sample Preparation

Standard Stock Solution: Accurately weigh and dissolve Lopinavir and Ritonavir reference

standards in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to prepare a

stock solution of known concentration.

Working Standard Solution: Dilute the stock solution with the mobile phase to a final

concentration within the linear range of the method (e.g., 8-48 µg/mL for Lopinavir and 2-12

µg/mL for Ritonavir).[2]

Sample Solution: Dilute the Lopinavir/Ritonavir solution under investigation with the mobile

phase to achieve a concentration within the working standard range.

Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to

demonstrate the stability-indicating nature of the analytical method.[2] The drug solution is

subjected to various stress conditions more severe than those expected during storage.

2.1. Experimental Protocol for Forced Degradation

Prepare separate aliquots of the Lopinavir/Ritonavir solution for each stress condition. A

control sample, protected from stress, should be analyzed concurrently.
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Acid Hydrolysis: To 1 mL of the drug solution, add 1 mL of 1 M methanolic HCl. Keep the

mixture at room temperature for 8 hours.[2] Neutralize the solution with an equivalent

amount of 1 M methanolic NaOH and dilute with the mobile phase to the target concentration

for HPLC analysis.[2]

Alkaline Hydrolysis: To 1 mL of the drug solution, add 1 mL of 1 M methanolic NaOH. Keep

the mixture at room temperature for 8 hours.[2] Neutralize with 1 M methanolic HCl and

dilute with the mobile phase for analysis.[2] Lopinavir is reported to be stable under alkaline

conditions, while Ritonavir degrades.[5]

Oxidative Degradation: To 1 mL of the drug solution, add 1 mL of 30% hydrogen peroxide

(H₂O₂).[2] Keep the solution at room temperature for 8 hours, protected from light.[2] Dilute

with the mobile phase for analysis.

Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) for a

specified period (e.g., 24 hours). Allow the solution to cool to room temperature and dilute

with the mobile phase for analysis.

Photolytic Degradation: Expose the drug solution to a light source (e.g., direct sunlight or a

photostability chamber) for a defined duration (e.g., 8 hours).[2] A control sample should be

wrapped in aluminum foil to protect it from light. Dilute the exposed and control samples with

the mobile phase for analysis.

2.2. Data Presentation of Forced Degradation Results

The results of the forced degradation studies should be summarized in a table, indicating the

percentage of degradation for each active pharmaceutical ingredient (API) under each stress

condition.
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Stress Condition
Lopinavir (%
Degradation)

Ritonavir (%
Degradation)

Observations

Acid Hydrolysis (1 M

HCl, 8h)
Report % Report %

Note any new peaks

observed in the

chromatogram.

Alkaline Hydrolysis (1

M NaOH, 8h)
Report % Report %

Note any new peaks

observed in the

chromatogram.

Oxidative Degradation

(30% H₂O₂, 8h)
Report % Report %

Note any new peaks

observed in the

chromatogram.

Thermal Degradation

(60°C, 24h)
Report % Report %

Note any new peaks

observed in the

chromatogram.

Photolytic

Degradation (Sunlight,

8h)

Report % Report %

Note any new peaks

observed in the

chromatogram.

Formal Stability Study
A formal stability study is conducted to establish the shelf-life and recommended storage

conditions for the Lopinavir/Ritonavir solution. The study should be performed according to

the International Council for Harmonisation (ICH) guidelines.

3.1. Experimental Protocol for Formal Stability Study

Storage Conditions: Store the Lopinavir/Ritonavir solution in its intended packaging at

various storage conditions.

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Refrigerated (if applicable): 5°C ± 3°C
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Testing Time Points:

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

Accelerated: 0, 3, and 6 months

Analytical Tests: At each time point, analyze the samples for:

Appearance (color, clarity, precipitation)

pH

Assay of Lopinavir and Ritonavir

Degradation products/impurities

3.2. Data Presentation of Formal Stability Study

Summarize the quantitative data from the formal stability study in tables for each storage

condition.

Table for Long-Term Stability Data (25°C/60% RH)
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Time Point
(Months)

Appearance pH
Lopinavir
Assay (%)

Ritonavir
Assay (%)

Total
Impurities
(%)

0

3

6

9

12

18

24

36

Table for Accelerated Stability Data (40°C/75% RH)

Time Point
(Months)

Appearance pH
Lopinavir
Assay (%)

Ritonavir
Assay (%)

Total
Impurities
(%)

0

3

6

Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the stability testing of

Lopinavir/Ritonavir in solution.
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Caption: Workflow for Lopinavir/Ritonavir solution stability testing.

The following diagram illustrates the potential degradation pathways for Lopinavir and Ritonavir

under stress conditions.
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Caption: Potential degradation pathways for Lopinavir/Ritonavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1246207?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

